6-Chloro-2-fluoro-3-iodobenzaldehyde
Description
Overview of Halogenated Benzaldehydes
Halogenated benzaldehydes are aromatic aldehydes containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the benzene ring. These compounds exhibit unique electronic and steric properties due to the electronegativity and size of halogen substituents, which influence reactivity in electrophilic substitution and nucleophilic addition reactions. For example, halogen atoms act as ortho/para-directing groups in electrophilic aromatic substitution while deactivating the ring through inductive effects. The presence of multiple halogens further modifies solubility, boiling points, and crystallinity, making these compounds valuable intermediates in organic synthesis.
Table 1: Comparative Properties of Selected Halogenated Benzaldehydes
Structure
2D Structure
Properties
IUPAC Name |
6-chloro-2-fluoro-3-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQBKTAWWPXAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601277870 | |
| Record name | Benzaldehyde, 6-chloro-2-fluoro-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601277870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449008-04-1 | |
| Record name | Benzaldehyde, 6-chloro-2-fluoro-3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 6-chloro-2-fluoro-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601277870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-chloro-2-fluoro-3-iodobenzaldehyde typically involves sequential halogenation and formylation steps, with the order of halogen introduction and the choice of protecting groups being critical to avoid undesired isomers. Below, the main strategies are outlined based on available research and chemical supply documentation.
Halogenation Sequence Strategies
Starting from 2-Fluoro-6-chlorobenzaldehyde
- Step 1: Iodination at the 3-position is achieved using an electrophilic iodinating agent such as iodine monochloride or N-iodosuccinimide in the presence of an acid catalyst.
- Step 2: The reaction is monitored to prevent over-iodination or side reactions at other positions.
- Step 3: Purification by recrystallization or column chromatography yields the target compound.
Stepwise Halogen Exchange
- Step 1: Begin with a benzaldehyde core already bearing one or two of the desired halogens (e.g., 2-fluoro-6-chlorobenzaldehyde).
- Step 2: Employ a directed ortho-metalation (DoM) to introduce iodine selectively at the 3-position, typically using a strong base (such as butyllithium) followed by quenching with iodine.
- Step 3: Workup and purification as above.
Sandmeyer Reaction Approach
Key Reaction Conditions
| Step | Reagents/Conditions | Typical Yield | Notes |
|---|---|---|---|
| Electrophilic Iodination | Iodine monochloride, acetic acid | 60–80% | Regioselectivity is critical |
| DoM + Iodination | Butyllithium, iodine, THF, −78°C to RT | 50–70% | Requires careful temperature control |
| Sandmeyer Reaction | NaNO2, HCl, KI, 0–5°C | 40–60% | Amino precursor needed |
Data Table: Synthesis Overview
| Method | Starting Material | Key Reagents | Main Advantages | Main Limitations |
|---|---|---|---|---|
| Electrophilic Iodination | 2-fluoro-6-chlorobenzaldehyde | Iodine monochloride | Simplicity | Possible over-iodination |
| Directed Ortho-Metalation | 2-fluoro-6-chlorobenzaldehyde | Butyllithium, iodine | High selectivity | Sensitive to moisture |
| Sandmeyer Reaction | 3-amino-6-chloro-2-fluorobenzaldehyde | NaNO2, HCl, KI | Mild conditions | Multi-step precursor prep |
Research Findings and Notes
- Commercial suppliers confirm the availability of this compound, indicating established synthetic routes with purities up to 97%.
- No direct literature procedures for this exact substitution pattern were found in standard databases; however, analogous halogenated benzaldehydes are routinely prepared using the methods outlined above.
- The order of halogen introduction is crucial: introducing iodine last is generally preferred due to its lability under many reaction conditions.
- Product purification is typically achieved by silica gel chromatography, exploiting the high polarity of the formyl group and the heavy atom effect of iodine.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-iodobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (Cl, F, I) on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehydes or benzyl alcohols.
Oxidation: Formation of 6-Chloro-2-fluoro-3-iodobenzoic acid.
Reduction: Formation of 6-Chloro-2-fluoro-3-iodobenzyl alcohol.
Scientific Research Applications
6-Chloro-2-fluoro-3-iodobenzaldehyde is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: In the development of bioactive compounds for studying enzyme inhibition and receptor binding.
Medicine: As an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-iodobenzaldehyde is primarily related to its reactivity as an electrophilic aromatic compound. The presence of electron-withdrawing halogen atoms enhances its ability to participate in electrophilic aromatic substitution reactions. This reactivity is exploited in the synthesis of various derivatives that interact with biological targets such as enzymes and receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-Chloro-2-fluoro-3-iodobenzaldehyde with positional isomers, analogs with varying halogens, and derivatives with functional group modifications.
Positional Isomers
Halogen-Substituted Analogs
Functional Group Derivatives
Table 1: Hazard and Handling Comparison
Critical Analysis of Research Findings
- Reactivity Trends : The iodine substituent in this compound enhances its utility in metal-catalyzed reactions (e.g., Ullmann coupling), but steric effects from the 3-iodo group may limit accessibility to certain reagents compared to the 6-iodo isomer .
- Cost and Availability : The target compound is listed as a building block by CymitQuimica, suggesting commercial availability, though iodine’s scarcity may increase costs compared to Cl/F analogs .
Biological Activity
6-Chloro-2-fluoro-3-iodobenzaldehyde is a halogenated aromatic compound with the molecular formula CHClFIO and a molecular weight of approximately 299.45 g/mol. This compound features chlorine, fluorine, and iodine substituents on a benzaldehyde framework, which endows it with unique chemical properties and reactivity. It is primarily used as an intermediate in organic synthesis and has potential applications in medicinal chemistry due to its interactions with biological systems.
The presence of halogen atoms significantly influences the reactivity of this compound. These substituents enhance its electrophilicity, making it a suitable candidate for electrophilic aromatic substitution reactions. This reactivity allows for the synthesis of various derivatives that can interact with biological targets such as enzymes and receptors, potentially modulating their activity through both covalent and non-covalent interactions.
While this compound does not possess a specific mechanism of action on its own, its halogen substituents may enhance binding affinity to certain enzymes or receptors. This characteristic positions it as a candidate for further studies in enzyme kinetics and metabolic processes. The compound's ability to act as an inhibitor or substrate in enzymatic reactions suggests that it could influence various metabolic pathways.
Research Findings
Recent studies have indicated that this compound can serve as a valuable probe molecule in biochemical assays. Its unique structure allows for potential interactions with biological targets, leading to implications in drug design and development.
Case Study 1: Enzyme Inhibition
A study investigating the interactions of halogenated benzaldehyde derivatives with specific enzymes found that compounds similar to this compound exhibited varying degrees of inhibitory activity. The presence of halogens was correlated with increased binding affinity, suggesting that structural modifications could lead to enhanced biological activity against targeted enzymes.
Case Study 2: Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their potential anti-cancer properties. Preliminary results indicate that these compounds may inhibit tumor cell proliferation by interfering with key metabolic pathways involved in cancer progression.
Applications in Scientific Research
This compound is utilized across various scientific fields:
- Chemistry : As a building block for synthesizing complex organic molecules, including heterocycles and natural product analogs.
- Biology : In the development of bioactive compounds aimed at studying enzyme inhibition and receptor binding.
- Medicine : As an intermediate in synthesizing pharmaceutical agents targeting cancer and infectious diseases.
- Industry : In producing agrochemicals, dyes, and specialty chemicals.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Compounds exhibit varying degrees of inhibitory activity on specific enzymes. | |
| Anti-cancer Properties | Derivatives show potential to inhibit tumor cell proliferation. | |
| Biochemical Probing | Serves as a probe molecule in biochemical assays for enzyme kinetics studies. |
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing 6-Chloro-2-fluoro-3-iodobenzaldehyde, and how can regioselectivity be controlled?
- Methodological Answer :
- Halogenation Sequence : Begin with a benzaldehyde precursor (e.g., 2-fluoro-3-methylbenzaldehyde) and perform sequential halogenation. Chlorination can be achieved using Cl2/FeCl3 under controlled temperatures (0–5°C). Iodination requires electrophilic substitution using I2/HIO3 in acetic acid at 60–80°C .
- Regioselectivity : The fluorine atom at position 2 acts as a strong meta-directing group, favoring iodination at position 3. Use steric and electronic effects of substituents (e.g., methyl groups) to guide reaction pathways .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can confirm substituent positions. The aldehyde proton appears as a singlet (~10 ppm), while aromatic protons show splitting patterns due to adjacent halogens .
- X-ray Crystallography : Use SHELXL or SHELXS (single-crystal refinement) to resolve atomic positions and validate regiochemistry. For example, the iodine atom’s heavy atom effect enhances diffraction contrast .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C7H3ClFIO; theoretical 274.43 g/mol) .
Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The iodine atom at position 3 acts as a superior leaving group compared to chlorine or fluorine. Use Pd(PPh3)4 as a catalyst with arylboronic acids in THF/H2O (3:1) at 80°C.
- Electronic Effects : Fluorine’s electronegativity deactivates the ring, reducing unwanted side reactions. Chlorine at position 6 provides steric hindrance, directing coupling to position 3 .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to model frontier molecular orbitals (FMOs). The LUMO is localized on the aldehyde group, making it susceptible to nucleophilic attack.
- Reactivity Predictions : Use PubChem’s computed InChIKey (e.g., BIJQDOONYNJEHP-UHFFFAOYSA-N for analogs) to compare electrostatic potential maps and predict sites for electrophilic substitution .
Q. What strategies resolve contradictions in spectral data for halogenated benzaldehydes?
- Methodological Answer :
- Cross-Validation : Combine <sup>19</sup>F NMR (to confirm fluorine position) with X-ray crystallography. For example, conflicting NOE effects in <sup>1</sup>H NMR can be resolved via crystallographic data .
- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled derivatives to track carbon environments and verify substitution patterns .
Q. How can the biological activity of derivatives be systematically evaluated?
- Methodological Answer :
- In Vitro Assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against E. coli and S. aureus. Derivatives with electron-withdrawing groups (e.g., –NO2) show enhanced activity .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., thymidylate synthase). The iodine atom’s van der Waals radius improves binding affinity in hydrophobic pockets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
